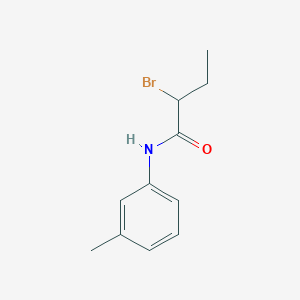

2-bromo-N-(3-methylphenyl)butanamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's structural components through its name. The molecular formula C₁₁H₁₄BrNO indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 256.14 grams per mole. The compound is also referenced in chemical databases under the alternative name 2-bromo-N-(m-tolyl)butanamide, where m-tolyl refers to the 3-methylphenyl substituent.

The Chemical Abstracts Service registry number 42276-53-9 uniquely identifies this compound in chemical databases and literature. The MDL number MFCD00297042 provides additional identification for material safety and handling purposes. The systematic name breaks down into distinct structural components: the "2-bromo" prefix indicates bromine substitution at the second carbon of the butyl chain, "N-(3-methylphenyl)" specifies the aromatic substituent attached to the amide nitrogen, and "butanamide" identifies the four-carbon amide backbone.

The molecular architecture consists of a butanoic acid derivative where the carboxylic acid functionality has been converted to an amide through condensation with 3-methylaniline, accompanied by bromination at the alpha position. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the aromatic ring creates an interesting electronic environment that influences the compound's reactivity and physical properties.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structure of this compound exhibits characteristic conformational features typical of alpha-halogenated amides. The molecular geometry is determined by the tetrahedral configuration around the brominated carbon center and the planar arrangement of the amide functional group. The C-Br bond length and the dihedral angles between the butyl chain and the aromatic ring significantly influence the compound's overall conformation.

Computational studies reveal that the compound adopts preferred conformations that minimize steric interactions between the bromine substituent and the aromatic ring system. The rotatable bond count of three indicates moderate conformational flexibility, primarily involving rotation around the C-N amide bond, the C-C bond connecting the aromatic ring to the amide nitrogen, and the C-C bonds within the butyl chain. The molecular structure demonstrates an exact mass of 255.02588 daltons, confirming the precise atomic composition.

The three-dimensional conformer models indicate that the compound can exist in multiple low-energy conformations, with the most stable arrangements featuring minimal overlap between the bromine atom and the aromatic system. The spatial arrangement is further influenced by potential intramolecular hydrogen bonding interactions between the amide hydrogen and nearby electronegative centers, though the strength of such interactions is modulated by the presence of the electron-withdrawing bromine substituent.

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides detailed insights into its electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the compound's unique electronic environment. The simplified molecular-input line-entry system representation CCC(Br)C(NC1=CC=CC(C)=C1)=O encodes the connectivity pattern that governs the spectroscopic signatures.

The compound exhibits a computed XLogP3-AA value of 3.3, indicating moderate lipophilicity that influences its solubility characteristics and potential biological interactions. The hydrogen bond donor count of one corresponds to the amide NH group, while the hydrogen bond acceptor count of one reflects the carbonyl oxygen's electron-rich character. These parameters significantly affect the compound's intermolecular interactions and crystallization behavior.

Infrared spectroscopy typically reveals characteristic absorption bands for the amide carbonyl stretch, the N-H stretch, and aromatic C-H stretches. The presence of the bromine substituent and the methyl group on the aromatic ring creates distinctive patterns in the fingerprint region that allow for unambiguous identification. The electronic transitions associated with the aromatic chromophore and the n→π* transition of the carbonyl group contribute to the ultraviolet-visible absorption spectrum, with the exact wavelengths influenced by the electron-donating methyl substituent and the electron-withdrawing bromine atom.

| Spectroscopic Parameter | Value | Significance |

|---|---|---|

| Molecular Weight | 256.14 g/mol | Confirms molecular composition |

| XLogP3-AA | 3.3 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 1 | Amide NH group |

| Hydrogen Bond Acceptors | 1 | Carbonyl oxygen |

| Rotatable Bonds | 3 | Moderate conformational flexibility |

Comparative Structural Analysis with Halogenated Butanamide Derivatives

The structural properties of this compound can be systematically compared with related halogenated butanamide derivatives to understand structure-activity relationships within this chemical family. Comparison with 2-bromo-N-(3-chloro-2-methylphenyl)butanamide, which has molecular formula C₁₁H₁₃BrClNO and molecular weight 290.58 grams per mole, reveals the impact of additional halogen substitution on the aromatic ring. The presence of the chlorine substituent ortho to the methyl group creates additional steric interactions and electronic effects compared to the parent compound.

Analysis of the stereochemical variant (2R)-2-bromo-3-methyl-N-(3-methylphenyl)butanamide, with molecular formula C₁₂H₁₆BrNO and molecular weight 270.17 grams per mole, demonstrates how branching at the beta position affects the overall molecular architecture. The introduction of an additional methyl group increases the molecular weight and alters the steric environment around the brominated center, potentially affecting reactivity patterns and conformational preferences.

The structural comparison extends to related propanamide derivatives such as 2-bromo-N-(3-methylphenyl)propanamide, which has molecular formula C₁₀H₁₂BrNO and molecular weight 242.11 grams per mole. The shorter carbon chain length in the propanamide analog reduces the overall molecular size while maintaining the key functional group arrangement, providing insights into how chain length affects physical and chemical properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₁H₁₄BrNO | 256.14 | Parent compound |

| 2-bromo-N-(3-chloro-2-methylphenyl)butanamide | C₁₁H₁₃BrClNO | 290.58 | Additional chlorine on aromatic ring |

| (2R)-2-bromo-3-methyl-N-(3-methylphenyl)butanamide | C₁₂H₁₆BrNO | 270.17 | Beta-methyl branching |

| 2-bromo-N-(3-methylphenyl)propanamide | C₁₀H₁₂BrNO | 242.11 | Shorter carbon chain |

The systematic structural variations among these derivatives reveal important trends in molecular properties. The addition of electron-withdrawing groups such as chlorine to the aromatic ring increases the molecular weight and alters the electronic distribution, potentially enhancing electrophilic character at the brominated carbon. Conversely, the introduction of additional alkyl substituents increases steric bulk and may reduce the accessibility of reactive sites while simultaneously increasing lipophilicity.

Structure

2D Structure

Propriétés

IUPAC Name |

2-bromo-N-(3-methylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWFOXBOGQLOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281006 | |

| Record name | Butanamide, 2-bromo-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42276-53-9 | |

| Record name | Butanamide, 2-bromo-N-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42276-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-bromo-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes

Bromination and Amide Formation

The most common method involves the bromination of N-(3-methylphenyl)butanamide using brominating agents such as N-bromosuccinimide or bromine in a suitable solvent like dichloromethane. The reaction typically follows these steps:- Dissolve N-(3-methylphenyl)butanamide in dichloromethane.

- Add bromine dropwise while maintaining the temperature at approximately 0-5°C.

- Stir the mixture for several hours to ensure complete reaction.

- Quench the reaction with water and extract the product using an organic solvent.

- Purify the product through recrystallization or column chromatography.

Schotten-Baumann Reaction

An alternative method utilizes the Schotten-Baumann reaction, where 2-bromobutanoyl chloride is reacted with m-toluidine (3-methylaniline):- Prepare 2-bromobutanoyl chloride from 2-bromobutyric acid using thionyl chloride.

- React this acyl chloride with m-toluidine in an alkaline medium (e.g., sodium hydroxide) to form the amide.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

- Continuous flow reactors for better temperature control and mixing.

- Automated systems to optimize reaction conditions, leading to higher yields and purity.

- Large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Reaction Conditions and Reagents

The following table summarizes key reagents and conditions used in the preparation of this compound:

| Reagent | Role | Condition |

|---|---|---|

| Bromine | Bromination agent | 0-5°C in dichloromethane |

| N-bromosuccinimide | Bromination agent | Room temperature |

| Dichloromethane | Solvent | Anhydrous conditions |

| Sodium hydroxide | Base for amide formation | Alkaline medium |

| Thionyl chloride | Acyl chloride preparation | Room temperature |

Analysis of Reaction Products

The reactions yield various products, which can undergo further transformations:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using lithium aluminum hydride.

- Oxidation Reactions: The methyl group may be oxidized to a carboxylic acid.

Analyse Des Réactions Chimiques

Types of Reactions

2-bromo-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of N-(3-methylphenyl)butanamide derivatives.

Reduction: Formation of 2-amino-N-(3-methylphenyl)butanamide.

Oxidation: Formation of 2-bromo-N-(3-methylphenyl)butanoic acid.

Applications De Recherche Scientifique

Scientific Research Applications

-

Synthetic Organic Chemistry

- Building Block : 2-bromo-N-(3-methylphenyl)butanamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, allowing chemists to create diverse derivatives.

- Reagent : It is used as a reagent in various organic reactions, including cross-coupling reactions such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds .

-

Biological Activity

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : Research indicates potential as an enzyme inhibitor, with investigations focusing on its interactions with specific proteins and enzymes. This could lead to therapeutic applications in treating diseases where enzyme modulation is beneficial.

-

Medicinal Chemistry

- Drug Development : The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its unique structure may confer advantages in binding affinity and selectivity towards molecular targets .

- Therapeutic Agents : Investigations into its effects on various biological systems suggest that it could be developed into novel therapeutic agents, including anti-inflammatory and analgesic drugs.

Industrial Applications

- Pharmaceutical Manufacturing

- This compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to participate in various chemical reactions makes it valuable for producing active pharmaceutical ingredients (APIs).

- Specialty Chemicals

Case Studies

Mécanisme D'action

The mechanism of action of 2-bromo-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 3-methylphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

- 3-Methylphenyl vs. 2-Methylphenyl: The position of the methyl group on the phenyl ring significantly impacts steric and electronic properties.

- Halogen vs. Alkoxy Groups : Replacing bromine with methoxy (e.g., 2-methoxyphenyl in ) introduces electron-donating effects, which may alter solubility and hydrogen-bonding capabilities. Methoxy-substituted analogs are more likely to participate in intermolecular interactions, as seen in the crystal packing of N-(2-methoxyphenyl)butanamide derivatives .

Research Findings and Challenges

- Synthesis Challenges : The preparation of this compound may require optimized conditions to avoid by-products, as seen in , where refluxing with p-toluenesulfonic acid yielded unintended tautomers .

- Structural Insights : Bromine’s polarizability enhances halogen bonding in crystal lattices, a property leveraged in the design of co-crystals for pharmaceutical formulations (e.g., ’s irritant classification suggests handling precautions) .

Activité Biologique

2-bromo-N-(3-methylphenyl)butanamide is an organic compound with the molecular formula C11H14BrNO. It is a derivative of butanamide, characterized by the presence of a bromine atom at the second carbon and a 3-methylphenyl group at the nitrogen atom. This compound has garnered interest in various fields, particularly in chemistry, biology, and medicine, due to its potential biological activities and applications.

The synthesis of this compound typically involves bromination of butanamide followed by amidation with 3-methylphenylamine. The synthetic route can be summarized as follows:

- Starting Materials : Butanamide and 3-methylphenylamine.

- Bromination : Using bromine or N-bromosuccinimide (NBS) under catalytic conditions.

- Amidation : Reaction of the brominated product with 3-methylphenylamine under acidic or basic conditions.

This compound serves as an intermediate in the synthesis of more complex organic molecules and is explored for its interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the 3-methylphenyl group enhance its binding affinity, potentially modulating the activity of these targets. The exact pathways through which it exerts its effects are still under investigation, but preliminary studies suggest involvement in anti-inflammatory processes and enzyme inhibition .

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation .

- Analgesic Properties : Similar compounds have demonstrated analgesic effects in various rodent models, indicating that this compound may also possess pain-relieving properties .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to pain pathways, which could provide insights into its mechanism as a biochemical probe .

Case Studies

Several studies have investigated related compounds that share structural similarities with this compound:

- A study on functionalized amino acids showed that derivatives similar to this compound exhibited significant antinociceptive properties in neuropathic pain models without inducing motor deficits, suggesting a favorable safety profile for further development .

- Another research project focused on novel benzoxazole derivatives found that compounds with similar moieties effectively inhibited inflammatory cytokines IL-1β and IL-6 in vitro and demonstrated reduced levels in vivo without hepatotoxicity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-bromo-N-(4-methylphenyl)butanamide | Bromine at C2, 4-methyl substitution | Potential anti-inflammatory effects |

| 2-chloro-N-(3-methylphenyl)butanamide | Chlorine instead of bromine | Varies; less studied |

| 2-bromo-N-(3-ethylphenyl)butanamide | Ethyl substitution at nitrogen | Similar activity expected |

This table illustrates how variations in substituents can influence both chemical reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.